2,5-bis(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one
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Overview
Description
2,5-bis(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a thieno[2,3-d][1,3]oxazine core substituted with two 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate undergoes cyclization to form the thieno[2,3-d][1,3]oxazine ring system. The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-bis(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2,5-bis(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 2,5-bis(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the application and the specific target .
Comparison with Similar Compounds
Similar Compounds
2,5-bis(4-aminophenyl)-1,3,4-oxadiazole: Known for its use in the synthesis of aromatic polyimides and Schiff-type staining of DNA.
4H-benzo[d][1,3]oxazin-4-one: Utilized in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry.
Uniqueness
2,5-bis(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one is unique due to its thieno[2,3-d][1,3]oxazine core, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for applications in organic electronics and as a potential drug candidate .
Properties
Molecular Formula |
C20H15NO2S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
2,5-bis(4-methylphenyl)thieno[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C20H15NO2S/c1-12-3-7-14(8-4-12)16-11-24-19-17(16)20(22)23-18(21-19)15-9-5-13(2)6-10-15/h3-11H,1-2H3 |
InChI Key |
YAUZJIINSPURQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)OC(=N3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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